

Physicochemical Properties of 4-Methyl-2,6-naphthyridine: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-2,6-naphthyridine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2,6-naphthyridine is a heterocyclic aromatic compound and a plant alkaloid isolated from *Antirrhinum majus* (common snapdragon).[1][2] As with other naphthyridine scaffolds, it holds potential interest in medicinal chemistry and materials science.[3][4] A comprehensive understanding of its physicochemical properties is crucial for its potential application in drug discovery and development, influencing aspects such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). This technical guide provides a summary of the available experimental and predicted physicochemical data for **4-Methyl-2,6-naphthyridine**. Due to the limited availability of experimental data in the public domain, this guide also includes predicted values and general experimental protocols for key physicochemical parameter determination.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in biological systems. A summary of the available data for **4-Methyl-2,6-naphthyridine** is presented below. It is important to note that there is a significant lack of experimentally determined data for this compound in publicly accessible literature.

Quantitative Data Summary

The following table summarizes the known and predicted physicochemical properties of **4-Methyl-2,6-naphthyridine**.

Property	Value	Data Type	Source
Molecular Formula	C ₉ H ₈ N ₂	-	-
Molecular Weight	144.18 g/mol	-	-
Melting Point	78 °C or 94.5-95.5 °C	Experimental	[5]
Boiling Point	Not Available	-	-
pKa	Not Available	-	-
logP (Octanol/Water)	Not Available	-	-
Aqueous Solubility	Not Available	-	-

Note on Melting Point Discrepancy: An earlier source reported a melting point of 78°C. However, a later publication by Taurins and Tan (1974) reported a corrected melting point of 94.5-95.5°C for their synthesized **4-methyl-2,6-naphthyridine**, which they considered to be the correct value based on their spectroscopic data.[5]

Spectral Data

While several publications on the synthesis of **4-Methyl-2,6-naphthyridine** mention the use of spectroscopic methods for structural confirmation, detailed spectral data is not consistently provided.

- UV Spectroscopy: The ultraviolet (UV) spectra of **4-methyl-2,6-naphthyridine** and its derivatives have been recorded, showing similarities in band shapes and intensities to 2,6-naphthyridine.[5][6]
- Infrared (IR) Spectroscopy: IR spectroscopy was used to confirm the identity of synthesized **4-methyl-2,6-naphthyridine**, but specific peak assignments are not detailed in the available literature.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR was also used to confirm the structure of synthesized **4-methyl-2,6-naphthyridine**, but detailed chemical shift data is not

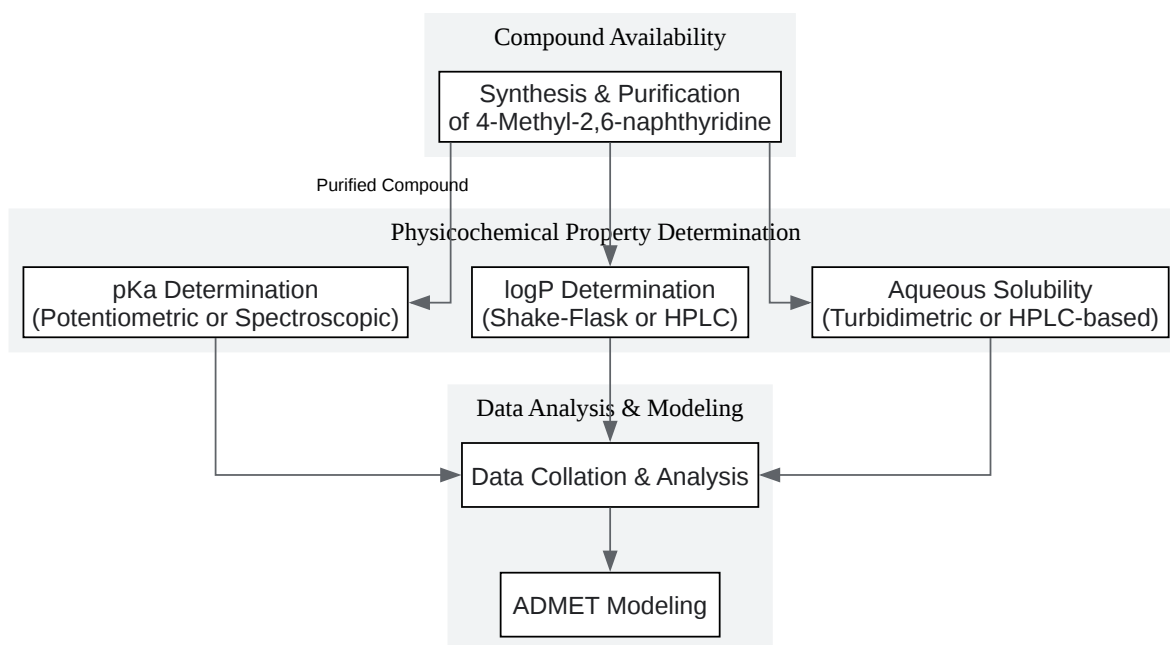
readily available.[5]

Experimental Protocols for Physicochemical Property Determination

In the absence of specific experimental data for **4-Methyl-2,6-naphthyridine**, this section provides detailed, generalized methodologies for determining key physicochemical properties relevant to drug discovery and development.

Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the experimental determination of core physicochemical properties of a novel compound like **4-Methyl-2,6-naphthyridine**.



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Physicochemical Profiling Workflow

Determination of pKa (Acid Dissociation Constant)

The pKa value is crucial as it indicates the ionization state of a compound at a given pH, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

- Preparation of Solutions:
 - Prepare a stock solution of **4-Methyl-2,6-naphthyridine** of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol or DMSO if necessary to ensure solubility).
 - Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
- Titration:
 - Calibrate a pH meter with standard buffers.
 - Place a known volume of the **4-Methyl-2,6-naphthyridine** solution in a thermostatted vessel (e.g., at 25°C or 37°C).
 - Add the standardized acid or base titrant in small, precise increments.
 - Record the pH of the solution after each addition, allowing the reading to stabilize.
- Data Analysis:
 - Plot the pH of the solution against the volume of titrant added to generate a titration curve.
 - The pKa is the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the steepest part of the titration curve.
 - Alternatively, calculate the pKa using the Henderson-Hasselbalch equation at various points along the titration curve and average the values.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Methodology: Shake-Flask Method

- Preparation:
 - Prepare a stock solution of **4-Methyl-2,6-naphthyridine** in either water or n-octanol.
 - Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.
- Partitioning:
 - Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel or vial. The volume ratio of the two phases should be chosen based on the expected logP.
 - Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
 - Allow the phases to separate completely. Centrifugation can be used to aid separation.
- Quantification:
 - Carefully sample a known volume from both the aqueous and the n-octanol phases.
 - Determine the concentration of **4-Methyl-2,6-naphthyridine** in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation:
 - Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

- The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.

Methodology: Thermodynamic (Shake-Flask) Method

- Sample Preparation:
 - Add an excess amount of solid **4-Methyl-2,6-naphthyridine** to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4) in a sealed vial.
- Equilibration:
 - Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- Separation:
 - Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter) or centrifugation.
- Quantification:
 - Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved **4-Methyl-2,6-naphthyridine** using a validated analytical method such as HPLC-UV.
 - A standard calibration curve should be prepared to ensure accurate quantification.
- Result:
 - The determined concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Conclusion

4-Methyl-2,6-naphthyridine is a compound of interest with a foundation in natural products chemistry. However, a comprehensive experimental characterization of its physicochemical properties is not yet available in the public domain. The conflicting reports on its melting point highlight the need for further experimental verification. The lack of data for key parameters like pKa, logP, and aqueous solubility limits the ability to model its ADMET properties accurately. The generalized experimental protocols provided in this guide offer a roadmap for researchers to systematically characterize **4-Methyl-2,6-naphthyridine** and other novel chemical entities, thereby enabling a more informed assessment of their potential in drug discovery and other applications.

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